Sub-Nanomolar BCL6 Degradation in DLBCL and BL Cell Lines
ARV-393 exhibits a DC50 of <1 nM in numerous DLBCL and Burkitt lymphoma (BL) cell lines, as reported in both vendor datasheets and primary research abstracts [1]. In comparison, the structurally distinct BCL6 PROTAC A19 achieves a DC50 of 34 pM in the OCI-LY1 cell line [2]. While A19 demonstrates higher potency in a single cell line, ARV-393's sub-nanomolar activity across a broad panel of DLBCL and BL cell lines underscores its robust and reproducible degradation capacity in diverse B-cell malignancy contexts.
| Evidence Dimension | BCL6 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 <1 nM in numerous DLBCL and BL cell lines |
| Comparator Or Baseline | A19 (BCL6 PROTAC) DC50 = 34 pM in OCI-LY1 cells |
| Quantified Difference | A19 demonstrates ~30-fold higher potency in a single cell line, while ARV-393 shows consistent sub-nanomolar activity across multiple cell lines. |
| Conditions | OCI-LY1 cells for A19; multiple DLBCL/BL cell lines for ARV-393 |
Why This Matters
Sub-nanomolar degradation potency ensures efficient target engagement at low concentrations, minimizing potential off-target effects and supporting clinical translation.
- [1] Sherman D, et al. Abstract ND05: The discovery of ARV-393, a potent, orally bioavailable BCL6 targeting PROTAC® for the treatment of Non-Hodgkin's Lymphoma. Cancer Res. 2024;84(7_Supplement):ND05. View Source
- [2] Yu X, et al. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma. J Med Chem. 2025. View Source
